molecular formula C17H21N3O2 B2760998 2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide CAS No. 852368-20-8

2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide

Cat. No. B2760998
CAS RN: 852368-20-8
M. Wt: 299.374
InChI Key: WXMOZCXWBILBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide, also known as AG-879, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential use in cancer treatment, particularly in inhibiting the activity of epidermal growth factor receptor (EGFR) and HER2.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

Compounds with structural similarities, such as indole and pyrrolidine derivatives, have been explored for their diverse biological activities. For instance, the synthesis and characterization of the potent tubulin inhibitor 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851), underlines the significance of such compounds in the development of new therapeutic agents. The optimized synthesis route highlights the potential for these compounds in medicinal chemistry, particularly in the context of cancer research (Knaack et al., 2001).

Neuroprotective and Cognitive Enhancing Properties

Piracetam, a compound bearing structural resemblance (2-oxo-1-pyrrolidine-acetamide), is well-documented for its neuroprotective and cognitive-enhancing effects. It has been shown to improve learning, memory, brain metabolism, and capacity, highlighting the potential application of similar compounds in treating neurological conditions (Winnicka, Tomasiak, Bielawska, 2005).

Environmental Biodegradation

The environmental fate of nootropic drugs like piracetam (2-oxo-1-pyrrolidine acetamide) has been studied, revealing the capability of certain bacterial strains to biodegrade these compounds. This research underscores the importance of understanding the environmental impact of synthetic compounds and the potential for bioremediation strategies to mitigate their presence in natural habitats (Woźniak-Karczewska et al., 2017).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds, such as the efficient creation of an eta2-pyridine complex leading to the formation of 3-(pyridin-2-yl)-1H-indole, demonstrates the versatility of indole and pyrrolidine derivatives in generating new molecular entities with potential pharmaceutical applications (Harrison et al., 2008).

Antimicrobial Activity

The development of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides and their evaluation as antimicrobial agents illustrate the broad spectrum of biological activities associated with indole-based compounds. Some synthesized derivatives have shown promising antibacterial and antifungal activities, indicating their potential as leads in developing new antimicrobial therapies (Debnath, Ganguly, 2015).

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(14-12-19-15-7-2-1-6-13(14)15)17(22)18-8-5-11-20-9-3-4-10-20/h1-2,6-7,12,19H,3-5,8-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMOZCXWBILBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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